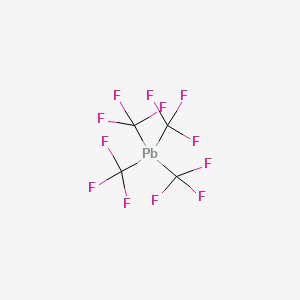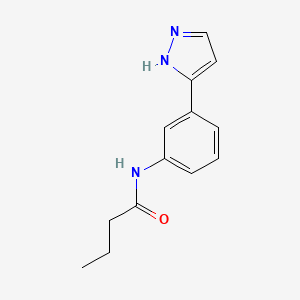
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butyramide moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent addition of the butyramide moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . This is followed by a coupling reaction with a phenyl halide under basic conditions to attach the phenyl group. Finally, the butyramide moiety is introduced through an amidation reaction using butyric acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide or alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and butyramide groups can further enhance binding affinity and specificity through hydrophobic interactions and additional hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea: Similar structure but with a urea moiety instead of butyramide.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar pyrazole and phenyl groups but with a propanoic acid moiety.
Uniqueness
N-(3-(1H-pyrazol-3-yl)phenyl)butyramide is unique due to its specific combination of the pyrazole ring, phenyl group, and butyramide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1210963-10-2 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
QNQNAAJYFSCESI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

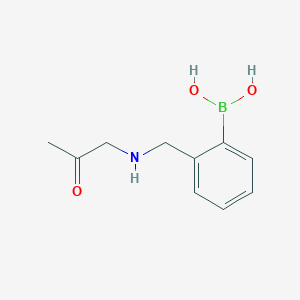
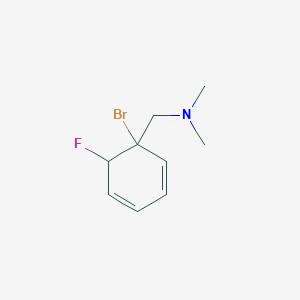
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
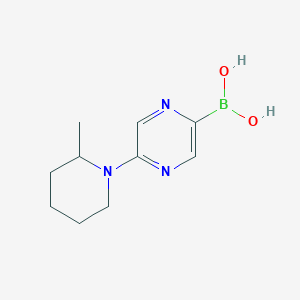
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
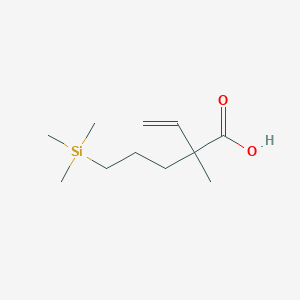
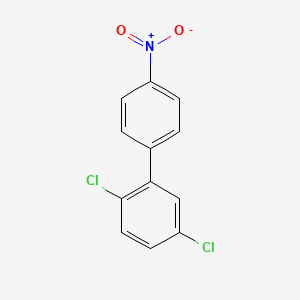
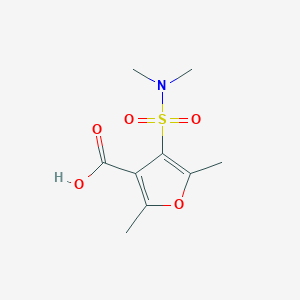

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
